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Compound of Interest

Compound Name: m-PEG9-acid

Cat. No.: B1193056 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methoxy-poly(ethylene glycol)-acid with

nine ethylene glycol units (m-PEG9-acid), a versatile heterobifunctional linker critical in the

fields of bioconjugation, drug delivery, and proteomics. This document details its chemical and

physical properties, outlines its primary applications, and provides detailed experimental

protocols for its use.

Core Properties of m-PEG9-acid
m-PEG9-acid is a hydrophilic polyethylene glycol (PEG) linker that possesses a terminal

methoxy group and a terminal carboxylic acid. This structure allows for its covalent attachment

to amine-containing molecules, thereby modifying their physicochemical properties.
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Property Value Reference

CAS Number 2576495-35-5 [1][2][3]

Molecular Weight 456.53 g/mol [1][4]

Molecular Formula C20H40O11

Appearance Solid powder or colorless oil

Purity Typically >95%

Solubility
Soluble in DMSO, DMF, DCM,

THF

Key Applications in Drug Development
The unique properties of m-PEG9-acid make it a valuable tool in the development of advanced

therapeutics, primarily in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis

Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs): In ADCs, the m-PEG9-acid linker connects a monoclonal

antibody to a potent cytotoxic drug. The hydrophilic PEG spacer enhances the solubility and

stability of the ADC, can reduce aggregation, and prolongs its circulation time in the

bloodstream. The terminal carboxylic acid of the linker is used to attach an amine-containing

drug payload.

Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that

induce the degradation of specific target proteins. m-PEG9-acid serves as a flexible linker

connecting a ligand that binds to the target protein and another ligand that recruits an E3

ubiquitin ligase. This proximity facilitates the ubiquitination and subsequent degradation of the

target protein by the proteasome.

Experimental Protocols
The primary reaction involving m-PEG9-acid is the coupling of its terminal carboxylic acid to a

primary amine on a target molecule. This is typically achieved through the formation of an

active ester intermediate using carbodiimide chemistry.
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Protocol 1: Amine Coupling using EDC/NHS in an
Aqueous Environment
This protocol is suitable for the conjugation of m-PEG9-acid to proteins or other biomolecules

in an aqueous buffer system.

Materials:

m-PEG9-acid

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Amine-containing molecule (e.g., protein)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

Allow all reagents to equilibrate to room temperature.

Prepare a stock solution of m-PEG9-acid in DMF or DMSO.

Dissolve the amine-containing molecule in the Coupling Buffer.

In a separate reaction tube, dissolve m-PEG9-acid in Activation Buffer.

Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS (or sulfo-NHS) to

the m-PEG9-acid solution.

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
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Add the activated m-PEG9-acid solution to the solution containing the amine-containing

molecule.

Incubate for 2 hours at room temperature or overnight at 4°C.

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.

Incubate for 15 minutes.

Purify the conjugate using size-exclusion chromatography, dialysis, or other appropriate

methods to remove excess reagents.

Protocol 2: Amine Coupling in an Organic Solvent
This protocol is suitable for the conjugation of m-PEG9-acid to small molecules that are soluble

in organic solvents.

Materials:

m-PEG9-acid

EDC or Dicyclohexylcarbodiimide (DCC)

NHS

Amine-containing molecule

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Procedure:

Dissolve m-PEG9-acid in anhydrous DCM or DMF.

Add 1.5-2.0 equivalents of EDC (or DCC) and 1.2-1.5 equivalents of NHS.

Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS ester.

In a separate flask, dissolve the amine-containing molecule in anhydrous DCM or DMF.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1193056?utm_src=pdf-body
https://www.benchchem.com/product/b1193056?utm_src=pdf-body
https://www.benchchem.com/product/b1193056?utm_src=pdf-body
https://www.benchchem.com/product/b1193056?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the activated m-PEG9-acid solution to the amine-containing molecule solution.

Add 2-3 equivalents of DIPEA or TEA to the reaction mixture.

Stir at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

Once the reaction is complete, filter to remove any urea byproduct if DCC was used.

Wash the organic solution with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium

bicarbonate), and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the conjugate by flash column chromatography.

Visualizing the Role of m-PEG9-acid
The following diagrams illustrate the functional role of m-PEG9-acid in ADC and PROTAC

mechanisms.
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Caption: Mechanism of Action for an Antibody-Drug Conjugate (ADC).
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Caption: Workflow of PROTAC-mediated protein degradation.
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Caption: EDC/NHS mediated amide bond formation using m-PEG9-acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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